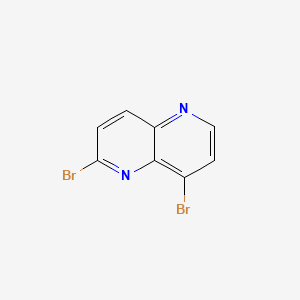

2,8-Dibromo-1,5-naphthyridine

Vue d'ensemble

Description

2,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. This compound, specifically, has two bromine atoms substituted at the 2nd and 8th positions of the naphthyridine ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,8-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields 2,8-diamino-1,5-naphthyridine, while coupling with phenylboronic acid produces 2,8-diphenyl-1,5-naphthyridine .

Applications De Recherche Scientifique

2,8-Dibromo-1,5-naphthyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Some analogues exhibit promising anticancer and antimalarial activities, making them candidates for drug development.

Mécanisme D'action

The mechanism of action of 2,8-Dibromo-1,5-naphthyridine and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atoms enhance the compound’s ability to form covalent bonds with target molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

- 2,8-Dimethyl-1,5-naphthyridine

- 2,8-Dichloro-1,5-naphthyridine

- 2,8-Difluoro-1,5-naphthyridine

Comparison: 2,8-Dibromo-1,5-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its methyl, chloro, or fluoro analogues. Bromine atoms are larger and more polarizable, leading to different electronic and steric effects that influence the compound’s behavior in chemical reactions and biological systems .

Activité Biologique

2,8-Dibromo-1,5-naphthyridine is a significant compound within the naphthyridine family, known for its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions of 1,5-naphthyridine derivatives. The bromination process can enhance the compound's biological activities by improving its interaction with biological targets. Various synthetic strategies have been explored in literature, including electrophilic aromatic substitution and cross-coupling methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. The introduction of bromine at specific positions has been shown to enhance antibacterial activity against various strains of bacteria.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | Moderate |

| Bacillus cereus | Enhanced |

| Mycobacterium smegmatis | 5.4–7.1 |

The compound exhibits selective and broad-spectrum activity against drug-resistant pathogens and shows potential as a DNA-gyrase inhibitor, which is crucial for bacterial DNA replication .

Anticancer Properties

Research indicates that derivatives of naphthyridine possess anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HL-60. These compounds can inhibit topoisomerase II activity and exhibit synergistic effects when combined with other chemotherapeutic agents.

In a study involving solid tumor-bearing mice, naphthyridine derivatives showed comparable efficacy to established chemotherapeutics while exhibiting lower toxicity profiles .

Study on Anticancer Activity

A notable study evaluated the efficacy of this compound in combination with temozolomide for treating glioblastoma in mice. The results indicated improved survival rates with the metronomic therapy approach compared to standard treatments alone .

Antimicrobial Testing

Another study focused on the antibacterial effects of various naphthyridine derivatives against resistant strains. The results demonstrated that brominated derivatives exhibited significantly higher activity against Staphylococcus aureus and Bacillus cereus compared to non-brominated counterparts .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : This mechanism is crucial for its antibacterial properties.

- Topoisomerase II Inhibition : Contributes to its anticancer effects by disrupting DNA replication in cancer cells.

- Antioxidant Activity : Some studies suggest that naphthyridine derivatives may reduce oxidative stress in cellular systems.

Propriétés

IUPAC Name |

2,8-dibromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWUMKJDTSDWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308272 | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-58-8 | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.